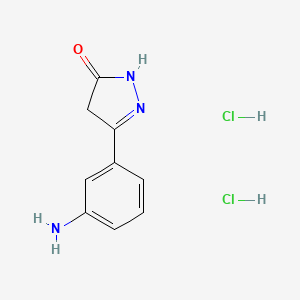![molecular formula C16H16O3 B6011693 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)
4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde, commonly known as vanillin methyl ether, is a synthetic organic compound with a molecular formula of C16H16O3. It is a white to light yellow powder with a sweet, vanilla-like odor. This compound is widely used in the food and fragrance industries as a flavoring agent and is also used in scientific research.
Mecanismo De Acción
The exact mechanism of action of vanillin methyl ether is not fully understood. However, it is believed to exert its effects through a variety of mechanisms, including scavenging of free radicals, inhibition of pro-inflammatory cytokines, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that vanillin methyl ether has a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease, including arthritis and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vanillin methyl ether has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research involving vanillin methyl ether. One area of interest is the development of new drugs and therapies based on its antioxidant and anti-inflammatory properties. Another area of interest is the use of vanillin methyl ether as a natural preservative in the food industry. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and to explore its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of vanillin methyl ether involves a multi-step process. The starting material is 3-methylphenol, which is reacted with formaldehyde to produce 3-(3-methylphenoxy)propan-1-ol. This intermediate is then oxidized to 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde using a variety of oxidizing agents such as potassium permanganate or chromic acid.
Aplicaciones Científicas De Investigación
Vanillin methyl ether has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-3-5-15(8-12)19-11-14-9-13(10-17)6-7-16(14)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVDWLITJNVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)
![1-[4-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B6011680.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)